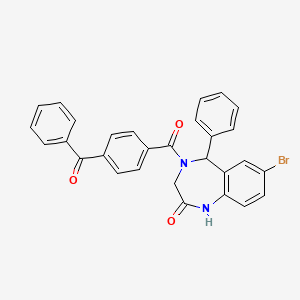

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the 1,4-benzodiazepin-2-one structure, which is a core structure found in many pharmaceuticals, including certain types of tranquilizers . The benzodiazepine ring system is fused to a benzene ring (phenyl group), and it has various substituents, including a bromine atom and benzoyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a seven-membered diazepine ring. The presence of the bromine atom and benzoyl groups would also influence the overall structure .Chemical Reactions Analysis

Benzodiazepines, in general, can undergo various reactions including hydrolysis, reduction, and acylation . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzodiazepines are typically crystalline solids that are insoluble in water . The presence of the bromine atom and benzoyl groups could influence properties such as melting point, boiling point, and solubility .Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the P2X7 receptor . The P2X7 receptor is a purinergic receptor that plays a crucial role in infection, inflammation, and cell death .

Mode of Action

The compound, also known as BzATP, interacts with the P2X7 receptor, leading to its activation . This activation triggers the processing and release of the pro-inflammatory cytokine interleukin (IL)-1β . The exact underlying mechanisms remain poorly understood .

Biochemical Pathways

Upon activation of the P2X7 receptor by BzATP, several biochemical pathways are affected. One of these is the NLRP3 inflammasome pathway . .

Another pathway involves the activation of protein kinase D (PKD) and p42/p44 mitogen-activated protein kinase (MAPK) downstream of protein kinase C . These kinases are involved in cellular signaling initiated by P2X7 receptors .

Pharmacokinetics

It’s known that the compound can affect the cytosolic ph (ph i) in cells . This suggests that the compound can permeate the plasma membrane and interact with intracellular targets .

Result of Action

The activation of the P2X7 receptor by this compound leads to an increase in IL-1β release . This can have various effects, including facilitating antibacterial and antiviral effects, and contributing to inflammatory and autoimmune diseases . Additionally, the compound can cause an elevation of cytosolic free Ca2+ in cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of triethylamine in solutions of BzATP can lead to an increase in pH i . This effect may confound the assessment of the outcomes of P2X7 activation by BzATP in different systems .

properties

IUPAC Name |

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21BrN2O3/c30-23-15-16-25-24(17-23)27(19-7-3-1-4-8-19)32(18-26(33)31-25)29(35)22-13-11-21(12-14-22)28(34)20-9-5-2-6-10-20/h1-17,27H,18H2,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAZTUOOKPITOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2908639.png)

![7-[(4-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2908642.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide](/img/structure/B2908646.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-chlorophenyl)methanone](/img/structure/B2908648.png)

![3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2908655.png)

![N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2908656.png)

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide](/img/structure/B2908658.png)

![1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2908660.png)